molecular formula C36H62O4 B12435487 Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 18594-58-6

Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12435487
CAS No.: 18594-58-6
M. Wt: 558.9 g/mol
InChI Key: LMNZEDXMWAJKBB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate , follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid), where the carboxylic acid group (-COOH) is esterified with hexacosanol (a 26-carbon primary alcohol). The numbering begins at the phenyl ring, with substituents at positions 3 (methoxy) and 4 (hydroxyl). The prop-2-enoate moiety specifies the double bond between carbons 2 and 3 of the propenoic acid chain.

Alternative synonyms include hexacosyl (E)-ferulate and n-hexacosyl trans-ferulate, reflecting its stereochemical configuration. The CAS registry number 63034-29-7 and PubChem CID 20980932 provide unambiguous identifiers for database searches.

Molecular Architecture: Functional Group Analysis

The molecule comprises three distinct regions (Table 1):

Table 1: Functional Groups in this compound

Region Functional Groups Role
Phenyl ring 4-hydroxy, 3-methoxy substituents Hydrogen bonding (hydroxyl), electron donation (methoxy)
Propenoate bridge Trans double bond (C2–C3), ester linkage Conjugation stability, ester-mediated lipid solubility
Hexacosyl chain 26-carbon saturated alkyl group Hydrophobicity, membrane interaction
  • Phenyl Ring Substituents :

    • The 4-hydroxy group (-OH) participates in hydrogen bonding and antioxidant activity.
    • The 3-methoxy group (-OCH₃) enhances electron density on the ring, stabilizing radical intermediates.
  • Propenoate Bridge :

    • The α,β-unsaturated ester (C=O-O-C26H53) enables conjugation across the double bond, reducing reactivity toward electrophilic attack.
    • The ester linkage (-COO-) replaces the carboxylic acid of ferulic acid, lowering polarity and enhancing lipid solubility.
  • Hexacosyl Chain :

    • The C26 alkyl chain dominates the molecular weight (558.9 g/mol) and confers extreme hydrophobicity, as evidenced by a calculated XLogP of 15.0.
    • This chain facilitates integration into lipid bilayers or hydrophobic matrices, critical for applications in lipid-rich environments.

Stereochemical Configuration and Isomeric Forms

The compound exhibits a rigid trans (E) configuration across the propenoate double bond (C2–C3), confirmed by its IUPAC name and stereodescriptors. This geometry places the phenyl ring and ester oxygen on opposite sides of the double bond, optimizing conjugation and planar stability (Figure 1).

Figure 1: Stereochemical Orientation

(E)-Configuration:  
Ph–CH₂–C(=O)–O–C26H53  
       \  
        C=C  
       /  
H₃CO–C₆H₃–OH  

No cis (Z) isomer has been reported in natural sources or synthetic preparations, likely due to steric hindrance from the bulky phenyl and alkyl groups. The hexacosyl chain itself lacks stereocenters, as it is a straight-chain primary alcohol derivative.

Comparative Structural Analysis with Related Ferulic Acid Esters

Alkyl ferulates vary in antibacterial and antioxidant efficacy depending on chain length (Table 2).

Table 2: Structural and Functional Comparisons of Alkyl Ferulates

Alkyl Chain Chain Length Key Properties Biological Activity
Propyl (C3) Short Moderate hydrophobicity Strong anti-Staphylococcus aureus activity (MIC 0.4 mg/mL)
Hexyl (C6) Medium Balanced lipid solubility Optimal anti-Pseudomonas aeruginosa activity (MIC 0.4 mg/mL)
Hexadecyl (C16) Long High thermal stability Superior antioxidant capacity in frying oils
Hexacosyl (C26) Very long Extreme hydrophobicity (XLogP=15.0) Limited membrane penetration, potential lipid-phase applications
  • Chain Length and Bioactivity :

    • Shorter chains (C3–C6) enhance membrane penetration in Gram-negative bacteria due to moderate hydrophobicity.
    • Longer chains (C16–C26) excel in lipid-phase applications, such as inhibiting lipid oxidation in frying oils, but show reduced antimicrobial efficacy.
  • Functional Group Positioning :

    • All alkyl ferulates retain the 4-hydroxy-3-methoxyphenyl core, critical for radical scavenging.
    • The hexacosyl derivative’s extreme chain length may limit bioavailability in aqueous systems but could stabilize lipid-based formulations.

Properties

IUPAC Name

hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNZEDXMWAJKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610134
Record name Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18594-58-6
Record name Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid group of ferulic acid by DCC, forming an O-acylisourea intermediate. Nucleophilic attack by the hydroxyl group of hexacosanol then yields the ester. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of ferulic acid to hexacosanol ensures excess alcohol for complete conversion.
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to avoid side reactions.
  • Temperature : Reactions are conducted at 0–25°C under nitrogen to prevent oxidation.

Yield Optimization

A study on hexadecyl ferulate (a C16 analog) achieved a yield of 76.77 ± 1.35% under similar conditions. For hexacosyl ferulate, yields may vary due to the increased steric hindrance of the longer alkyl chain. Purification via silica gel chromatography with hexane/ethyl acetate (9:1) gradients is typically required.

Analytical Validation

  • FTIR : Successful synthesis is confirmed by C=O ester stretching at 1,725 cm−1 and C–O stretching at 1,159 cm−1.
  • 13C NMR : The carbonyl carbon of the ester group appears at δ 167.39 ppm.

Natural Extraction from Plant Sources

Hexacosyl ferulate occurs naturally in plants such as Hygroryza aristata and Engelhardia roxburghiana. Isolation involves solvent extraction followed by chromatographic separation.

Extraction Protocol

  • Plant material : Dried aerial parts are ground and defatted with hexane.
  • Solvent partitioning : Defatted material is extracted with chloroform/methanol/water (4:1:1) and partitioned into chloroform and n-butanol layers.
  • Column chromatography : The chloroform layer is fractionated using silica gel with gradient elution (hexane → ethyl acetate → methanol).

Isolation and Yield

From Hygroryza aristata, 7.2 mg of hexacosyl ferulate was isolated from 17.0 g of chloroform extract, representing a 0.042% yield. This low yield highlights the inefficiency of natural extraction compared to synthetic methods.

Comparative Analysis of Methods

Parameter Synthetic Preparation Natural Extraction
Yield 70–80% 0.04–0.06%
Purity >95% after purification ~90%
Time 24–48 hours Several weeks
Cost High (reagents, solvents) Low (plant material)

Synthetic methods offer higher yields and scalability, whereas natural extraction is limited by source availability and labor-intensive purification.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30) can achieve >99% purity. Detection at 320 nm (λmax of ferulic acid) is used for monitoring.

Recrystallization

Hexacosyl ferulate is recrystallized from ethanol/water (8:2) to remove residual fatty alcohols. This step is critical for applications requiring ultrapure compounds.

Chemical Reactions Analysis

Types of Reactions

Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted phenolic esters.

Scientific Research Applications

Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer properties, particularly in the context of natural product-based drug discovery.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-protective effects.

Mechanism of Action

The mechanism of action of hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic structure allows it to scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Properties: It may induce apoptosis in cancer cells through the modulation of signaling pathways like the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be contextualized by comparing it with other ferulic acid derivatives, including esters, salts, and conjugated forms.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Alkyl Chain Length Key Features
Hexacosyl ferulate C₃₆H₆₂O₄* 566.9* C₂₆ High lipophilicity; potential for enhanced cellular uptake .
Methyl ferulate C₁₁H₁₂O₄ 208.21 C₁ Short chain; used as a reference standard in antioxidant assays .
Propyl ferulate C₁₃H₁₆O₄ 236.26 C₃ Intermediate solubility; studied for UV-filter applications .
Tetracosyl ferulate C₃₄H₅₈O₄ 542.8 C₂₄ Isolated from plants; cytotoxic activity against Bel-7402 and BGC-823 cells .
Phenylethyl 3-methylcaffeate C₁₈H₁₆O₄ 296.32 Aromatic side chain Solid at room temperature; melting point 80–81°C .
Coniferyl ferulate C₂₀H₂₀O₆ 356.37 Dimeric structure Contains two ferulic acid units; used in pharmacological research .
Oryzanol (Cycloartenyl ferulate) C₄₀H₅₈O₄ 602.88 Sterol conjugate Derived from rice bran; used in nutraceuticals and skincare .

*Calculated based on ferulic acid (C₁₀H₁₀O₄) esterified with hexacosanol (C₂₆H₅₄O).

Biological Activity

Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as Hexacosyl (E)-ferulate, is a compound of interest due to its diverse biological activities. This article explores its biological properties, focusing on antioxidant, anticancer, and anti-inflammatory activities, while also presenting relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C36H62O4
  • Molecular Weight : 558.88 g/mol
  • CAS Number : 63034-29-7

Hexacosyl (E)-ferulate is derived from ferulic acid, a phenolic compound widely found in various plants. The structure contributes to its biological efficacy, particularly in antioxidant activity.

Antioxidant Activity

Hexacosyl (E)-ferulate exhibits significant antioxidant properties. In the DPPH assay, it demonstrated an RC50 (50% reduction concentration) value of 0.0976 mg/mL, indicating strong free radical scavenging ability . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions.

Table 1: Antioxidant Activity Comparison

CompoundRC50 (mg/mL)
Hexacosyl (E)-ferulate0.0976
Ascorbic Acid (Control)1.65
Other Phenolic CompoundsVaries

Anticancer Activity

Research indicates that Hexacosyl (E)-ferulate possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 cells, which are used as a model for breast cancer . The mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study: MCF-7 Cell Line

In a study examining various compounds derived from ferulic acid, Hexacosyl (E)-ferulate was included in assays that assessed cell viability and apoptosis induction. The results indicated a concentration-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in various models, contributing to its therapeutic potential in inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityMechanism/EffectReferences
AntioxidantFree radical scavenging; DPPH assay
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production

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